molecular formula C14H21NO2 B13191047 N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide

N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide

Cat. No.: B13191047
M. Wt: 235.32 g/mol
InChI Key: GTYIJBFLACRSGO-UHFFFAOYSA-N
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Description

N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide is a substituted phenylbutanamide characterized by a propan-2-yloxy (isopropoxy) group at the 5-position and a methyl group at the 3-position of the phenyl ring. The butanamide moiety (C₃H₇CONH-) provides lipophilicity, while the isopropoxy substituent enhances steric bulk and influences electronic properties. This compound is structurally analogous to intermediates and impurities found in pharmaceuticals, such as acebutolol-related substances, where the butanamide group is critical for binding interactions .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(3-methyl-5-propan-2-yloxyphenyl)butanamide

InChI

InChI=1S/C14H21NO2/c1-5-6-14(16)15-12-7-11(4)8-13(9-12)17-10(2)3/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

GTYIJBFLACRSGO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC(=C1)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Phenylbutanamides

describes a series of N-(4-sulfamoylphenyl)alkanamides (compounds 5a–5d ) with varying acyl chain lengths (C4–C7). Key differences include:

Compound Acyl Chain Melting Point (°C) Yield (%) Molecular Weight Key Substituents
5a (Butanamide) C4 180–182 51.0 327.4 Sulfamoyl, tetrahydrofuran-3-yl
5b (Pentanamide) C5 174–176 45.4 341.4 Sulfamoyl, tetrahydrofuran-3-yl
5c (Hexanamide) C6 142–143 48.3 355.4 Sulfamoyl, tetrahydrofuran-3-yl
5d (Heptanamide) C7 143–144 45.4 369.4 Sulfamoyl, tetrahydrofuran-3-yl

Key Findings :

  • Longer acyl chains correlate with lower melting points, suggesting reduced crystallinity.
  • Yields remain consistent (~45–51%), indicating minimal synthetic challenges with chain elongation.
  • The sulfamoyl and tetrahydrofuran-3-yl groups enhance polarity compared to the target compound’s isopropoxy-methylphenyl system .
Chlorinated Analog: 4-Chloro-N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide

details a chloro-substituted derivative (CAS 2060057-35-2) with:

  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Molecular Weight : 269.77 g/mol
  • Structural Difference : A chlorine atom at the 4-position of the phenyl ring.

Comparison :

  • The chloro group increases molecular weight by ~35.45 g/mol compared to the non-chlorinated parent compound.
  • Chlorine’s electron-withdrawing effect may alter electronic density, affecting reactivity or binding affinity in biological systems.
  • No melting point or solubility data are provided, limiting direct physicochemical comparisons .
Pharmaceutical Impurities and Derivatives

highlights impurities in acebutolol synthesis, including:

  • Imp. A (EP): N-[3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide (CAS 28197-66-2) Features an acetyl group (3-position) and epoxy-methoxy substituent (4-position).
  • Imp. C (EP) : N-(3-Acetyl-4-hydroxyphenyl)butanamide (CAS 40188-45-2)
    • Lacks the isopropoxy group, reducing steric hindrance.

Implications :

  • Structural modifications in impurities alter solubility and metabolic stability, critical for pharmaceutical quality control .
Stereochemical Variants

lists stereoisomers of butanamide derivatives with complex substituents, such as:

  • (R)-N-[(2S,4S,5S)-...]butanamide
  • (S)-N-[(2R,4R,5S)-...]butanamide

Key Observations :

  • Stereochemistry at chiral centers (e.g., tetrahydrofuran-3-yl) significantly impacts biological activity, as seen in enantiomer-specific drug interactions.
  • No data on the target compound’s stereoisomers are available, highlighting a research gap .

Biological Activity

N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H23_{23}NO\ and a molecular weight of 249.35 g/mol. The compound features a butanamide functional group attached to a phenyl ring that is substituted with a propan-2-yloxy group and a methyl group. This unique structure influences its chemical behavior and biological activity, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that the compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Anticancer Properties

Preliminary studies have suggested that this compound exhibits antiproliferative effects against several cancer cell lines. Its mechanism may involve the modulation of pathways associated with cell growth and apoptosis. For instance, the compound has been investigated for its ability to inhibit tumor growth in vitro, demonstrating promise as a lead compound in anticancer drug development.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity. Studies indicate that it can suppress the expression of inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo experiments further demonstrated that treatment with this compound significantly reduced mRNA levels of these cytokines in animal models subjected to lipopolysaccharide (LPS)-induced inflammation. This suggests a role in modulating inflammatory responses through inhibition of key signaling pathways like STAT3 and NF-κB .

Case Studies

  • Antiproliferative Activity : A study exploring various derivatives found that compounds similar to this compound exhibited significant inhibition against cancer cell lines, suggesting a structure-activity relationship that warrants further investigation.
  • Inflammation Modulation : In vivo studies showed that administration of this compound prior to LPS exposure resulted in lower levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases without evident hepatotoxicity .

Data Tables

Study Biological Activity Findings
Study 1Anticancer ActivityInhibition of tumor growth in various cell lines.
Study 2Anti-inflammatory EffectsReduction of IL-1β and IL-6 mRNA levels in LPS-treated mice .

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